N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide” is a chemical compound with the linear formula C18H15ClN2O3S . It has a molecular weight of 374.849 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Physical and Chemical Properties Analysis
Thiazole, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide derivatives involves multifunctional moieties designed to enhance antibacterial and anti-enzymatic potential. Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are commonly used for structural elucidation, ensuring the accurate identification of synthesized molecules. These techniques play a crucial role in confirming the molecular structure and facilitating further pharmacological evaluation (K. Nafeesa et al., 2017).
Antimicrobial and Enzymatic Inhibition Potential
Several studies focus on the antimicrobial activity of these derivatives, highlighting their effectiveness against both gram-positive and gram-negative bacteria. The incorporation of the this compound scaffold into various heterocyclic compounds has been shown to confer moderate to good antibacterial properties, underscoring the potential of these derivatives as antibacterial agents (N. Desai et al., 2008). Additionally, the enzyme inhibition capabilities, particularly against lipoxygenase, have been explored, indicating low potential but providing a basis for further modifications to enhance biological activity (K. Nafeesa et al., 2017).
Crystal Structure and Intermolecular Interactions
The crystallographic analysis of these compounds reveals their structural geometry and the types of intermolecular interactions they can engage in, such as hydrogen bonds and pi interactions. Such studies are essential for understanding the compounds' stability, reactivity, and potential binding mechanisms to biological targets (N. Boechat et al., 2011).
Future Directions
While specific future directions for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide” are not provided in the search results, it’s worth noting that thiazole derivatives have been studied for their potential as antimicrobial and antiproliferative agents . This suggests that future research could focus on exploring the potential of “this compound” and related compounds in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazoles suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c18-13-8-6-12(7-9-13)15-10-23-17(19-15)20-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSQWJLAAXXDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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